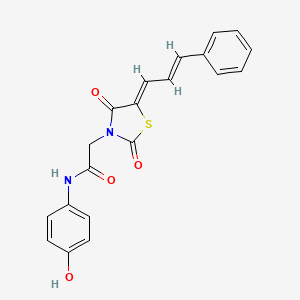![molecular formula C14H22Cl2N4O B2423751 2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride CAS No. 2247106-13-2](/img/structure/B2423751.png)
2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N4O and its molecular weight is 333.26. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
DNA Interaction and Cellular Applications
2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone hydrochloride is structurally related to compounds known for strong DNA interactions. For instance, Hoechst 33258, a bis-benzimidazole family member with a N-methyl piperazine derivative, binds strongly to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. Such compounds, including Hoechst 33258, are widely used for fluorescent DNA staining, chromosome and nuclear staining in plant cell biology, and analysis of nuclear DNA content values via flow cytometry. The compound's affinity for DNA makes it a valuable tool for understanding DNA sequence recognition and binding, thus facilitating rational drug design (Issar & Kakkar, 2013).
Metabolism and Pharmacological Implications
Compounds like 2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone hydrochloride, especially those involving arylpiperazine derivatives, are noted for their extensive metabolism. Clinical applications primarily in treating depression, psychosis, or anxiety involve metabolism pathways like CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects and other neurotransmitter receptor affinities. The distribution in tissues, including the brain, and subsequent metabolic processes highlight the significance of such compounds in therapeutic applications and necessitates understanding the individual variability in metabolism for personalized medicine approaches (Caccia, 2007).
Therapeutic Applications and Drug Design
The molecule's structural similarity to piperazine derivatives underscores its potential in therapeutic applications. Piperazine, a six-membered nitrogen-containing heterocyclic ring, is a crucial component in numerous marketed drugs with diverse pharmacological activities. Its prominence in compounds targeting Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains, indicates its potential in developing safer, selective, and cost-effective anti-mycobacterial agents. The versatile nature of piperazine in drug design, contributing to various therapeutic applications such as antipsychotic, antidepressant, antiviral, and anti-inflammatory, emphasizes the broad potential of this entity. It's a flexible building block in drug discovery, with substitution pattern modifications on the piperazine nucleus significantly impacting the resultant molecule's medicinal potential (Girase et al., 2020; Rathi et al., 2016).
特性
IUPAC Name |
2-chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O.ClH/c1-10(2)14-16-11(3)8-12(17-14)18-4-6-19(7-5-18)13(20)9-15;/h8,10H,4-7,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUOEGJEMUCQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)N2CCN(CC2)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(5-Ethylfuran-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2423669.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423672.png)
![Methyl 1-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2423674.png)


![(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine](/img/structure/B2423682.png)
![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide](/img/structure/B2423683.png)
![3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2423684.png)
![3-[(3-Chlorobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2423686.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2423687.png)
![1-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2423688.png)
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2423689.png)
![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B2423691.png)